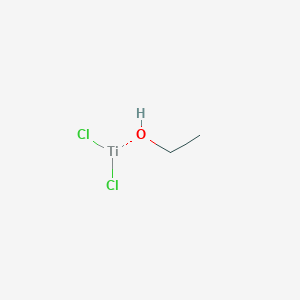
Dichloroethoxytitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloroethoxytitanium is a chemical compound with the molecular formula C₂H₅Cl₂OTi.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloroethoxytitanium can be synthesized through various methods. One common synthetic route involves the reaction of titanium tetrachloride (TiCl₄) with ethanol (C₂H₅OH) under controlled conditions. The reaction typically proceeds as follows:
TiCl4+C2H5OH→TiCl2(OC2H5)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using titanium tetrachloride and ethanol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve additional purification steps to remove any impurities and obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dichloroethoxytitanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO₂) and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include titanium dioxide (TiO₂), various titanium alkoxides, and other titanium-based compounds. These products have significant applications in various fields, including catalysis and materials science .
Scientific Research Applications
Dichloroethoxytitanium has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of titanium-based catalysts and materials. Its unique reactivity makes it valuable in various chemical transformations.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery and imaging.
Industry: It is used in the production of advanced materials, coatings, and catalysts for industrial processes
Mechanism of Action
The mechanism of action of dichloroethoxytitanium involves its interaction with various molecular targets and pathways. In catalytic applications, it acts as a Lewis acid, facilitating various chemical transformations. In biological systems, it may interact with biomolecules through coordination chemistry, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to dichloroethoxytitanium include other titanium alkoxides and titanium halides, such as:
- Titanium tetrachloride (TiCl₄)
- Titanium isopropoxide (Ti(OiPr)₄)
- Titanium butoxide (Ti(OBu)₄)
Uniqueness
This compound is unique due to its specific combination of chlorine and ethoxy ligands, which impart distinct reactivity and properties. This makes it particularly valuable in certain catalytic and synthetic applications where other titanium compounds may not be as effective .
Properties
CAS No. |
4055-63-4 |
|---|---|
Molecular Formula |
C2H6Cl2OTi |
Molecular Weight |
164.84 g/mol |
IUPAC Name |
dichlorotitanium;ethanol |
InChI |
InChI=1S/C2H6O.2ClH.Ti/c1-2-3;;;/h3H,2H2,1H3;2*1H;/q;;;+2/p-2 |
InChI Key |
SZHZJPYNAORVRP-UHFFFAOYSA-L |
Canonical SMILES |
CCO.Cl[Ti]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















